6-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile
Description
The compound 6-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile features a pyridine-3-carbonitrile core substituted at position 6 with a piperidin-1-yl group. This piperidine is further modified via a but-2-yn-1-yloxy linker to a 4-acetylpiperazine moiety . The acetyl group on the piperazine enhances metabolic stability by reducing oxidative dealkylation, while the rigid alkyne linker may enforce a specific conformation for target binding.
Properties
IUPAC Name |
6-[4-[4-(4-acetylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-18(27)25-13-11-24(12-14-25)8-2-3-15-28-20-6-9-26(10-7-20)21-5-4-19(16-22)17-23-21/h4-5,17,20H,6-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHMSGZAQMVDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of 393.5 g/mol. The structure features a pyridine ring substituted with a carbonitrile group, a piperidine moiety, and an acetylpiperazine derivative linked through an ether bond.
Biological Activity Overview
Research has indicated that compounds structurally similar to This compound exhibit various biological activities, particularly in anti-tubercular and neuroprotective domains.
Anti-Tubercular Activity
A study focusing on related compounds demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 40.32 μM. Compounds with similar structural features showed promising results, suggesting that modifications to the piperazine and pyridine components can enhance efficacy against tuberculosis .
Neuroprotective Properties
The compound's potential as a neuroprotective agent has been explored through its inhibition of monoamine oxidases (MAO-A and MAO-B). Inhibitory activity of related compounds on MAO-B was reported with IC50 values varying from 0.75 μM to over 100 μM, indicating that structural modifications can significantly influence activity .
Structure-Activity Relationships (SAR)
The SAR analysis reveals that the presence of specific functional groups plays a critical role in modulating biological activity:
| Functional Group | Effect on Activity |
|---|---|
| Acetyl group | Enhances lipophilicity and receptor binding affinity |
| Carbonitrile group | Contributes to biological activity against Mycobacterium tuberculosis |
| Piperazine moiety | Essential for interaction with target receptors |
Case Studies
- Anti-Tubercular Screening : In a series of synthesized derivatives, several compounds exhibited IC50 values below 5 μM, indicating strong potential for further development as anti-tubercular agents. The study emphasized the importance of optimizing the piperazine and pyridine components for increased potency .
- Neuroprotection : Another investigation assessed the neuroprotective effects of structurally related compounds in cellular models. The results indicated that certain derivatives could effectively inhibit MAO-B, suggesting therapeutic potential in treating neurodegenerative diseases like Parkinson's .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogues
*Molecular weight estimated based on analogous structures (e.g., ).
Functional Implications
- Acetyl vs.
- Linker Rigidity : The but-2-yn-1-yl linker enforces conformational restraint, which may improve binding affinity compared to flexible chains in other analogues .
- Core Modifications: Cyclopenta or pyrano rings () increase lipophilicity, enhancing membrane permeability but possibly reducing solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
